

# AN15368: A Promising Benzoxaborole Prodrug for the Treatment of Chagas Disease

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## Compound of Interest

Compound Name: AN15368  
Cat. No.: B11927422

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Chagas disease, caused by the protozoan parasite *Trypanosoma cruzi*, remains a significant public health concern, particularly in Latin America. For decades, treatment options have been limited to benznidazole and nifurtimox, drugs hampered by variable efficacy and significant side effects. **AN15368**, an orally active benzoxaborole prodrug, has emerged as a highly promising clinical candidate.<sup>[1][2][3][4]</sup> This document provides a detailed overview of the preclinical evaluation of **AN15368** in animal models of Chagas disease, including experimental protocols and efficacy data.

**AN15368** is activated by parasite-specific carboxypeptidases to its active form, which targets the mRNA processing pathway in *T. cruzi*.<sup>[1][3]</sup> This novel mechanism of action contributes to its potent activity against both extra- and intracellular stages of various genetic lineages of the parasite.<sup>[1][3]</sup> Preclinical studies in mice and non-human primates (rhesus macaques) have demonstrated remarkable efficacy, achieving 100% cure rates with no observable toxicity.<sup>[2][4]</sup>

## Data Presentation

### In Vitro Activity

Compound	T. cruzi IC50 (nM)
AN15368	5

Table 1: In vitro activity of AN15368 against Trypanosoma cruzi.[5]

## In Vivo Efficacy in Murine Models

Animal Model	T. cruzi Strain	AN15368 Dose (mg/kg/day)	Treatment Duration (days)	Outcome	Reference
Hairless Mice	Luciferase-expressing T. cruzi	Not specified	20 (days 13-33 post-infection)	Dose-dependent reduction in bioluminescence	[6]
C57BL/6J Mice	tdTomato-expressing T. cruzi	50 (single dose)	1	Significant reduction in parasite proliferation	[6]
C57BL/6J Mice	T. cruzi	10	40	Not specified	[6]
C57BL/6J Mice	T. cruzi	2.5	40	Not specified	[6]

Table 2: Summary of **AN15368** efficacy in various murine models of Chagas disease.

## In Vivo Efficacy in Non-Human Primate Model

Animal Model	Infection Status	Treatment Group	Number of Animals	Treatment Duration (days)	Outcome
Rhesus Macaques (Macaca mulatta)	Naturally acquired chronic infection	AN15368	19	60	100% cure rate (negative by hemoculture and PCR)
Rhesus Macaques (Macaca mulatta)	Naturally acquired chronic infection	Control (untreated)	3	60	Remained positive by hemoculture and/or PCR

Table 3: Efficacy of **AN15368** in a non-human primate model of chronic Chagas disease.[7]

## Experimental Protocols

### Murine Model of Acute Chagas Disease

#### 1. Parasite Preparation:

- *T. cruzi* strains expressing reporter genes (e.g., luciferase or tdTomato) are maintained in appropriate culture media.
- Parasites are harvested during the exponential growth phase for infection.

#### 2. Animal Infection:

- C57BL/6J or hairless mice are used.
- Mice are infected intraperitoneally (i.p.) or in the footpad with a specific number of parasites (e.g.,  $10^4$  to  $5 \times 10^4$  trypomastigotes).[6]

#### 3. Drug Formulation and Administration:

- **AN15368** is formulated for oral administration. A common vehicle is an aqueous solution of 1% sodium carboxymethylcellulose with 0.1% Tween 80.

- The drug is administered daily by oral gavage at the specified doses (e.g., 2.5 mg/kg, 10 mg/kg, or 50 mg/kg).[6]

#### 4. Assessment of Efficacy:

- Bioluminescence Imaging: For luciferase-expressing parasites, whole-body bioluminescence is quantified using an in vivo imaging system to monitor parasite load.[6]
- Fluorescence Imaging: For tdTomato-expressing parasites, fluorescence intensity at the infection site (e.g., footpad) is measured.[6]
- Quantitative PCR (qPCR): Parasite load in tissues (e.g., skeletal muscle) is determined by qPCR targeting *T. cruzi* DNA.
- Hemoculture: Blood samples are cultured to detect the presence of viable parasites.
- Immunosuppression: At the end of the treatment, mice may be immunosuppressed to check for the relapse of infection.

## Non-Human Primate Model of Chronic Chagas Disease

#### 1. Animal Model:

- Rhesus macaques (*Macaca mulatta*) with naturally acquired, long-term *T. cruzi* infection are used. This model closely mimics human chronic Chagas disease.[6]

#### 2. Study Design:

- A cohort of infected macaques is selected.
- Animals are randomized into a treatment group (receiving **AN15368**) and a control group (untreated).[7]

#### 3. Drug Administration:

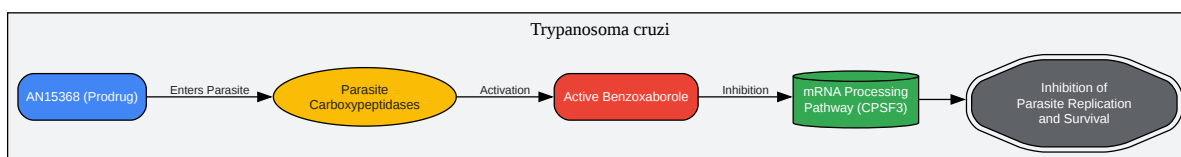
- **AN15368** is administered orally for a defined period, for example, 60 consecutive days.[7]

#### 4. Monitoring and Assessment of Cure:

- **Parasite DNA Detection:** The presence of *T. cruzi* DNA in the blood is assessed by PCR at multiple time points.
- **Hemoculture:** Blood samples are cultured to detect viable parasites.
- **Post-Necropsy Tissue Analysis:** At the end of the study, tissues from various organs (e.g., heart, skeletal muscle, digestive tract) are analyzed by PCR for the presence of parasite DNA.
- **Serology:** Levels of antibodies against *T. cruzi* are monitored over time. A decline in antibody titers is indicative of cure.

## Visualizations

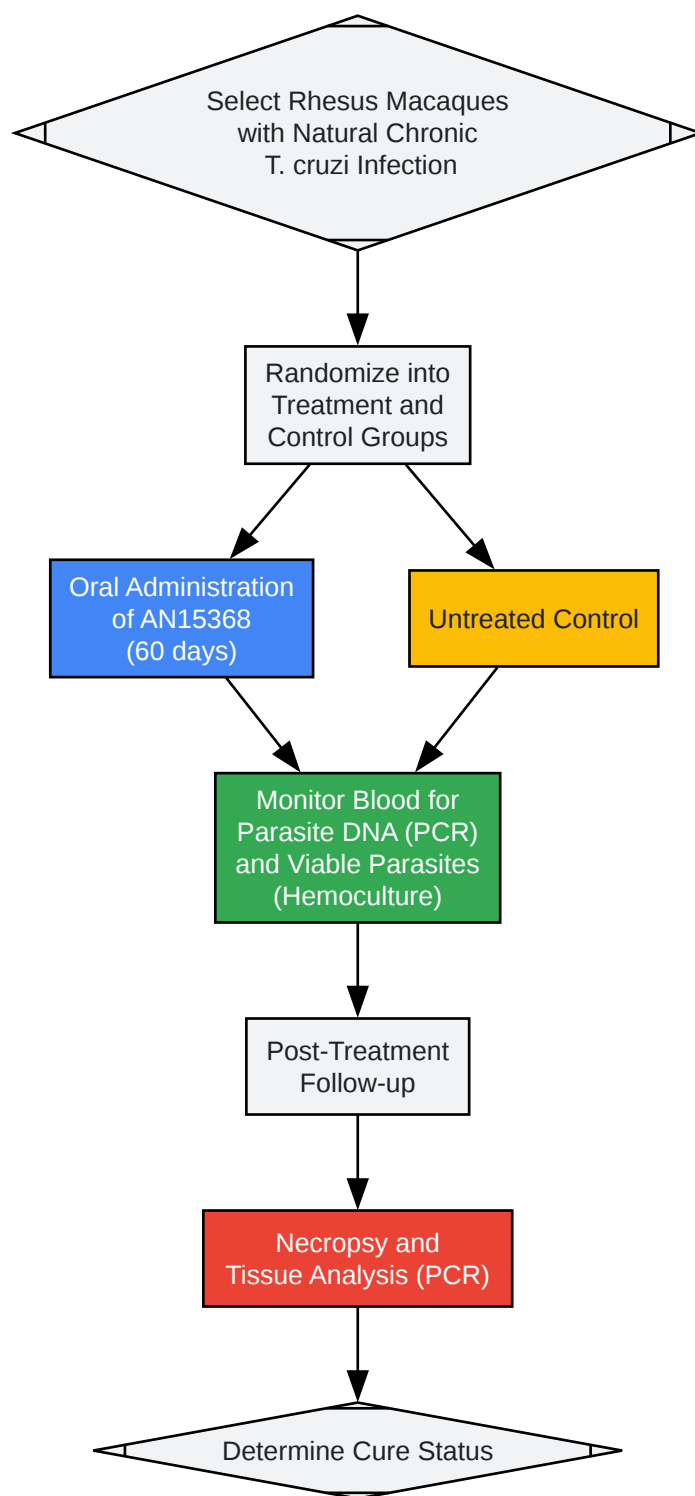
### Mechanism of Action and Activation Pathway



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Caption: Activation and mechanism of action of **AN15368** in *T. cruzi*.

### Experimental Workflow for NHP Study



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Caption: Experimental workflow for the **AN15368** study in non-human primates.

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